molecular formula C26H35N5O2 B566010 9,10-Didehydro Cabergoline CAS No. 1380085-95-9

9,10-Didehydro Cabergoline

Cat. No.: B566010
CAS No.: 1380085-95-9
M. Wt: 449.599
InChI Key: QSDBNKLYDMLOES-AUSIDOKSSA-N
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Description

9,10-Didehydro Cabergoline is a derivative of cabergoline, an ergoline-based compound known for its potent dopamine receptor agonist properties. This compound is primarily used in scientific research and has a molecular formula of C26H35N5O2 with a molecular weight of 449.59 .

Mechanism of Action

Target of Action

9,10-Didehydro Cabergoline is a derivative of Cabergoline , which is known to have a high affinity for dopamine D2-like receptors . These receptors are the primary targets of Cabergoline and likely of this compound as well. The dopamine D2 receptors play a crucial role in various neurological processes, including motor control, reward, and reinforcement .

Mode of Action

As a dopamine D2 receptor agonist, this compound likely interacts with its targets by mimicking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth, purposeful movement . By binding to dopamine D2 receptors, it stimulates these receptors and induces a series of biochemical reactions .

Biochemical Pathways

Activation of dopamine D2 receptors inhibits the production of the enzyme adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a common signaling molecule . This can lead to various downstream effects, including changes in the function of ion channels and the release of neurotransmitters .

Pharmacokinetics

Cabergoline is known to undergo extensive hepatic metabolism, primarily via hydrolysis of the acylurea bond or the urea moiety . It has a long elimination half-life, and it is excreted in urine and feces . These properties may influence the bioavailability of this compound.

Result of Action

Studies on cabergoline have shown that it can have neuroprotective effects . For instance, Cabergoline has been found to enhance brain-derived neurotrophic factor signaling, which plays a key role in the survival and differentiation of neurons . It also has a beneficial effect on blood-brain barrier integrity against lipopolysaccharide .

Chemical Reactions Analysis

9,10-Didehydro Cabergoline undergoes various chemical reactions, including:

Common reagents used in these reactions include activated dimethyl sulfoxide, palladium on carbon, and ethyl isocyanate. Major products formed from these reactions include various ergoline derivatives and intermediates used in further synthesis .

Properties

IUPAC Name

(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVVZPJQAWKPW-MTNXOHHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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